molecular formula C11H12N2O2 B087659 1-[(dimethylamino)methyl]-1H-indole-2,3-dione CAS No. 13129-67-4

1-[(dimethylamino)methyl]-1H-indole-2,3-dione

Cat. No.: B087659
CAS No.: 13129-67-4
M. Wt: 204.22 g/mol
InChI Key: QQWDVUJPHMCDTH-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)methyl]-1H-indole-2,3-dione is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .

Scientific Research Applications

1-[(Dimethylamino)methyl]-1H-indole-2,3-dione has numerous applications in scientific research, including:

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “1-[(dimethylamino)methyl]-1H-indole-2,3-dione”, being an indole derivative, might also hold potential for future research and development in the field of medicinal chemistry.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that the compound could have a variety of effects at the molecular and cellular level.

Preparation Methods

The synthesis of 1-[(dimethylamino)methyl]-1H-indole-2,3-dione typically involves the reaction of indole derivatives with dimethylamine under specific conditions. One common method includes the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a soluble base like triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[(Dimethylamino)methyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.

Comparison with Similar Compounds

1-[

Properties

IUPAC Name

1-[(dimethylamino)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-12(2)7-13-9-6-4-3-5-8(9)10(14)11(13)15/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWDVUJPHMCDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364879
Record name 1-[(Dimethylamino)methyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13129-67-4
Record name 1-[(Dimethylamino)methyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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